

An In-Depth Technical Guide to IRAK4-IN-11 (CAS: 1820787-94-7)

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Compound of Interest

Compound Name: *Irak4-IN-11*

Cat. No.: *B12405729*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IRAK4-IN-11, also known as IRAK4 Inhibitor 1, is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4] IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both of which are central to the innate immune response.[5][6] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a compelling therapeutic target.[5][7] This technical guide provides a comprehensive overview of **IRAK4-IN-11**, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its characterization.

Mechanism of Action

IRAK4-IN-11 exerts its inhibitory effect by targeting the ATP-binding site of IRAK4. By competitively binding to this site, it blocks the kinase activity of IRAK4, thereby preventing the phosphorylation and activation of its downstream substrates.[8] The primary substrate of IRAK4 is IRAK1. Upon activation by IRAK4, IRAK1 undergoes autophosphorylation and subsequently interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][9] These pathways ultimately drive the transcription and production of pro-inflammatory cytokines such

as tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and IL-1 β .^{[1][8]} By inhibiting the initial phosphorylation step in this cascade, **IRAK4-IN-11** effectively dampens the inflammatory response mediated by TLR and IL-1R signaling.

Physicochemical and In Vitro Activity Data

The following tables summarize the available quantitative data for **IRAK4-IN-11**.

Table 1: Physicochemical Properties of **IRAK4-IN-11**

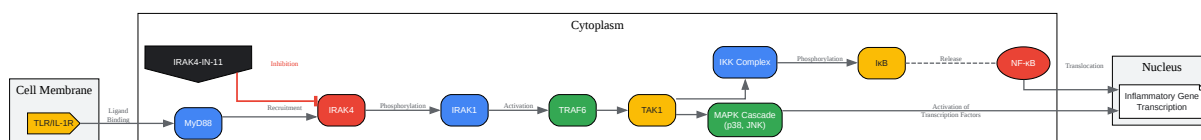
Property	Value	Reference
CAS Number	1820787-94-7	^{[1][2][3]}
Molecular Formula	C ₁₉ H ₂₃ N ₅ O	^{[1][2][3]}
Molecular Weight	337.4 g/mol	^{[1][2]}
Formal Name	4-[[trans-4-(4-morpholinyl)cyclohexyl]amino]-6-quinazolinecarbonitrile	^[2]
Solubility	DMSO: 10 mg/mLDMF: 0.5 mg/mL	^[2]

Table 2: In Vitro Biological Activity of **IRAK4-IN-11**

Assay	Parameter	Value	Cell Type/System	Reference
IRAK4 Kinase Assay	IC ₅₀	7 nM	Recombinant Human IRAK4	^{[1][2][3]}
Cellular Assay (TNF- α production)	EC ₅₀	300 nM	Human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Resiquimod (R-848)	^[2]

Signaling Pathway

The diagram below illustrates the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathway and the point of intervention for **IRAK4-IN-11**.



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Figure 1. IRAK4 Signaling Pathway and Inhibition by **IRAK4-IN-11**.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro IRAK4 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory activity of **IRAK4-IN-11** on recombinant IRAK4.

Materials:

- Recombinant Human IRAK4 (GST-tagged)
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
- ATP solution (10 mM)
- IRAK4 substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)

- **IRAK4-IN-11** (dissolved in DMSO)
- 96-well plates (white, for luminescence-based readout)
- ADP-Glo™ Kinase Assay kit (or similar)
- Plate reader capable of luminescence detection

Procedure:

- Prepare 1x Kinase Assay Buffer: Dilute a 5x or 10x stock of Kinase Assay Buffer with sterile deionized water.
- Prepare ATP/Substrate Cocktail: Prepare a 2x working solution of ATP and substrate peptide in 1x Kinase Assay Buffer. The final concentration of ATP is typically at or near the K_m for IRAK4 (e.g., 20-100 μM).
- Prepare **IRAK4-IN-11** Dilutions: Perform a serial dilution of **IRAK4-IN-11** in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%).
- Prepare Enzyme Solution: Dilute the recombinant IRAK4 enzyme to a 4x working concentration in 1x Kinase Assay Buffer.
- Assay Reaction: a. To the wells of a 96-well plate, add 12.5 μL of the 4x IRAK4 enzyme solution. b. Add 12.5 μL of the serially diluted **IRAK4-IN-11** or vehicle control (DMSO in assay buffer). c. Pre-incubate for 5-10 minutes at room temperature. d. Initiate the kinase reaction by adding 25 μL of the 2x ATP/Substrate cocktail. The final reaction volume is 50 μL .
- Incubation: Incubate the plate at 30°C for 30-60 minutes.
- Detection: a. Stop the kinase reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™. This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-luciferin reaction. b. Read the luminescence on a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of **IRAK4-IN-11** relative to the vehicle control. Determine the IC_{50} value by fitting the data to a four-parameter

logistic dose-response curve.

Cellular Assay: Inhibition of TLR-Induced Cytokine Production in Human PBMCs

This protocol describes a method to evaluate the cellular potency of **IRAK4-IN-11** by measuring its effect on cytokine production in human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR agonist.

Materials:

- Cryopreserved human PBMCs
- Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
- TLR agonist (e.g., Resiquimod (R-848) for TLR7/8, or LPS for TLR4)
- **IRAK4-IN-11** (dissolved in DMSO)
- 96-well cell culture plates
- ELISA kit for TNF- α (or other relevant cytokines like IL-6)
- CO₂ incubator (37°C, 5% CO₂)

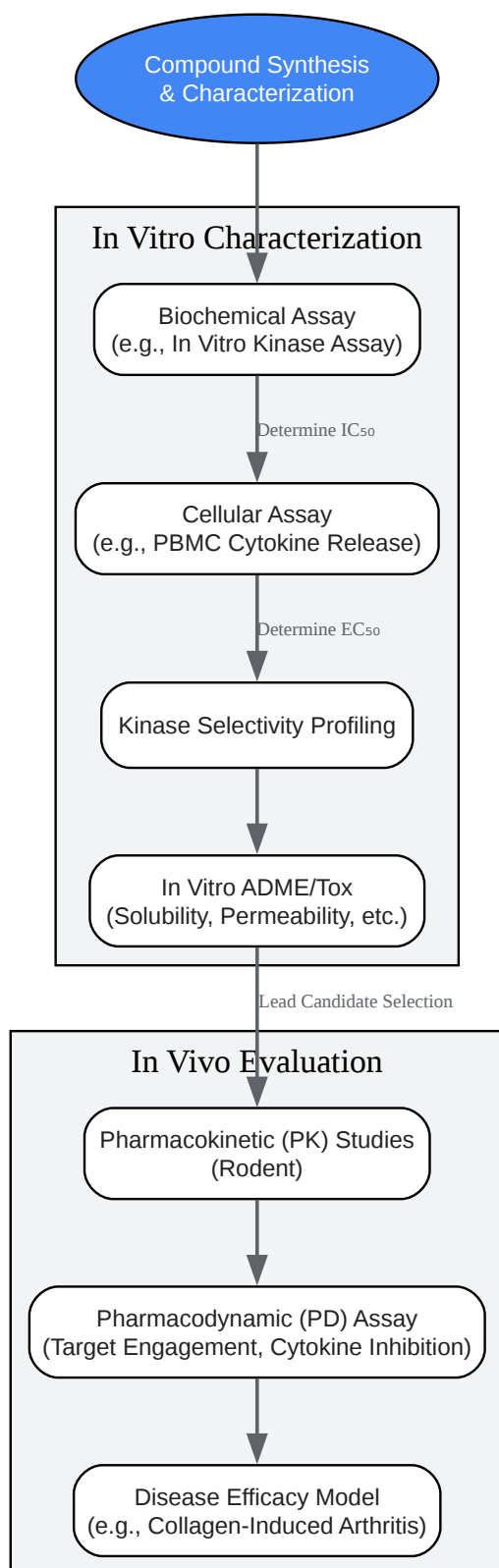
Procedure:

- Thaw and Culture PBMCs: a. Quickly thaw cryopreserved PBMCs in a 37°C water bath. b. Transfer the cells to a conical tube containing pre-warmed complete RPMI-1640 medium. c. Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh medium. d. Determine cell viability and concentration using a hemocytometer and trypan blue. e. Adjust the cell density to 1×10^6 cells/mL in complete RPMI-1640 medium.
- Compound Treatment: a. Seed 100 μ L of the PBMC suspension into each well of a 96-well plate. b. Prepare serial dilutions of **IRAK4-IN-11** in complete RPMI-1640 medium. c. Add 50 μ L of the diluted inhibitor or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells. d. Pre-incubate the plate for 1-2 hours in a CO₂ incubator.

- TLR Stimulation: a. Prepare a working solution of the TLR agonist (e.g., R-848) in complete RPMI-1640 medium. b. Add 50 μ L of the TLR agonist solution to the wells. The final volume in each well should be 200 μ L.
- Incubation: Incubate the plate for 18-24 hours in a CO₂ incubator.
- Cytokine Measurement: a. Centrifuge the plate to pellet the cells. b. Carefully collect the supernatant from each well. c. Measure the concentration of TNF- α (or other cytokines) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percent inhibition of cytokine production for each concentration of **IRAK4-IN-11** compared to the TLR agonist-stimulated vehicle control. Determine the EC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating an IRAK4 inhibitor.



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Figure 2. General workflow for the preclinical evaluation of an IRAK4 inhibitor.

Conclusion

IRAK4-IN-11 is a valuable research tool for investigating the role of IRAK4 in innate immunity and inflammatory diseases. Its high potency and selectivity make it suitable for both in vitro and cellular studies aimed at elucidating the downstream consequences of IRAK4 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to characterize **IRAK4-IN-11** and other novel IRAK4 inhibitors. Further studies, including comprehensive kinase selectivity profiling and in vivo pharmacokinetic and pharmacodynamic assessments, are necessary to fully evaluate its therapeutic potential. The continued development of IRAK4 inhibitors holds promise for new treatments for a range of debilitating diseases.

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